

Substituted Anilinium Triflate pKa & Catalytic Performance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Anilinium triflate

CAS No.: 591-40-2

Cat. No.: S6647606

Get Quote

The following table compiles experimental data for substituted **anilinium triflates**, primarily in Tetrahydrofuran (THF) solvent, and their performance in Iron-mediated Nitrogen Reduction Reaction (N₂RR) [1].

Acid	pKa in THF	pKa in Water (for reference)	NH ₃ per Fe (equiv)	NH ₃ Yield per e ⁻ (%)	H ₂ Yield per e ⁻ (%)
[4-OMePhNH ₃][OTf]	8.8	~5.3	0.04 ± 0.01	0.2 ± 0.1	89.1 ± 0.2
[PhNH ₃][OTf]	7.8	~4.6	7.3 ± 0.1	40.4 ± 0.5	48.6 ± 0.7
[2,6-MePhNH ₃][OTf]	6.8	~3.9	8.6 ± 0.7	47.5 ± 4.0	37.8 ± 0.2
[2-CIPhNH ₃][OTf]	Information missing from excerpt	~2.9	6.5 ± 0.3	35.9 ± 1.8	51.1 ± 0.7
[3,5-(CF ₃) ₂ PhNH ₃][OTf]	3.7	Information missing from excerpt	0.7 ± 0.1	3.8 ± 0.6	82.5 ± 0.6

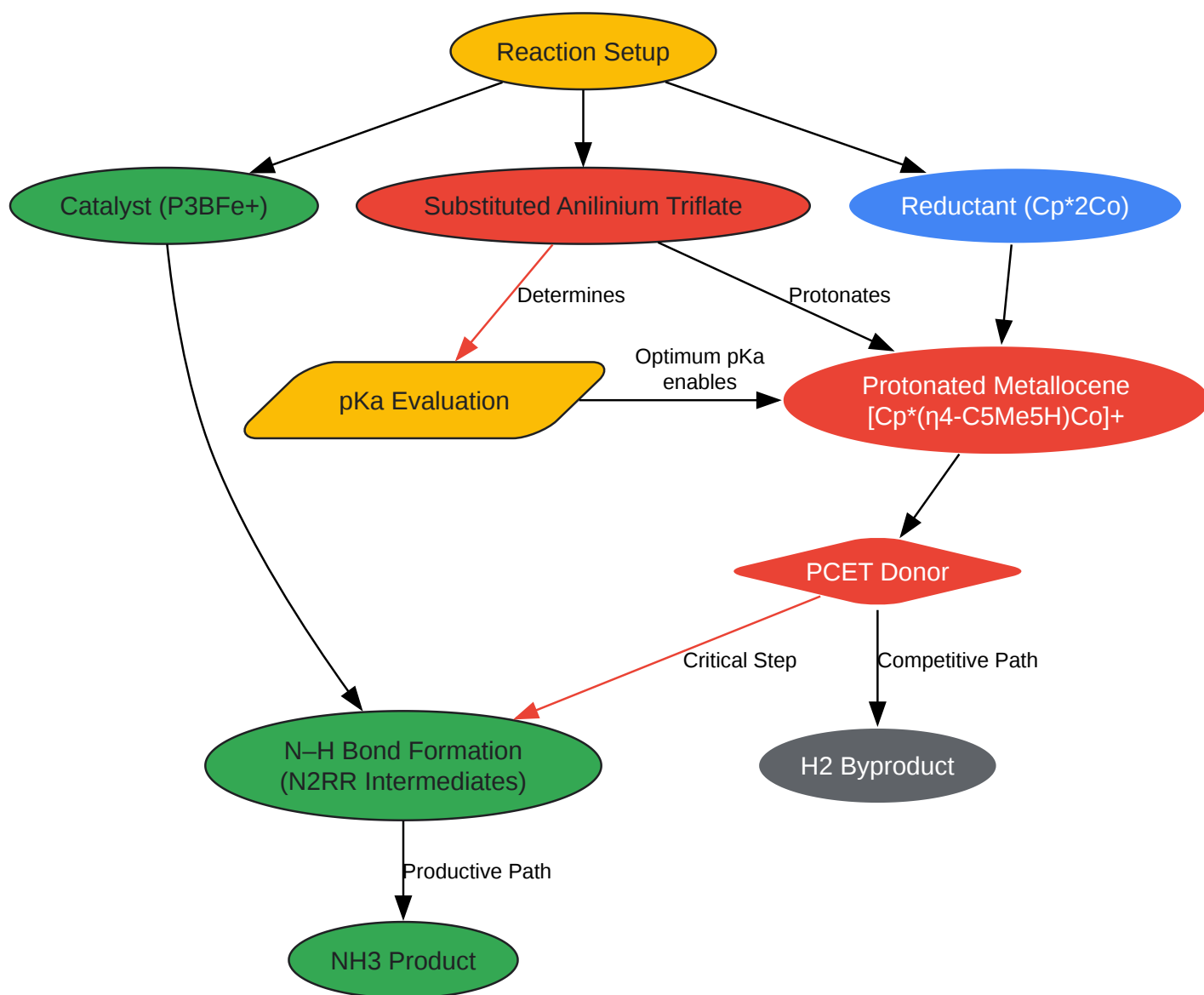
Key Experimental Findings and Protocols

The data highlights a critical "Goldilocks zone" for acid strength in selective catalysis.

- **pKa Correlation with N₂RR Efficiency:** A strong correlation exists between the acid's pKa and its selectivity for nitrogen reduction over hydrogen evolution. Acids with very high pKa (weak acids, e.g., [4-OMePhNH₃][OTf]) or very low pKa (strong acids, e.g., [3,5-(CF₃)₂PhNH₃][OTf]) result in poor NH₃ yields. Maximal efficiency is achieved with intermediate-strength acids like [2,6-MePhNH₃][OTf] (pKa 6.8 in THF) [1].
- **Role of the Reductant:** The study revealed that the anilinium acids alone could not facilitate key N–H bond-forming steps. The metallocene reductant, decamethylcobaltocene (Cp₂Co), *plays a vital role. It is protonated by the acid to form [Cp(η⁴-C₅Me₅H)Co][OTf], which acts as a potent proton-coupled electron transfer (PCET) donor, directly responsible for the critical N–H bond formation during N₂ reduction* [1].
- **Electrocatalytic Application:** Building on this mechanism, researchers demonstrated that adding Cp^{*}2Co⁺ as a co-catalyst in electrochemical setups enhanced NH₃ yields, achieving up to **6.7 equivalents of NH₃ per Fe atom** and a **Faradaic efficiency of 31%** [1].

Experimental Workflow for N₂RR Catalysis

The diagram below outlines the key experimental workflow and mechanism for evaluating substituted **anilinium triflates** in nitrogen fixation [1].



[Click to download full resolution via product page](#)

Key Insights for Researchers

- **Solvent Dependency is Critical:** pKa values are highly dependent on the solvent (e.g., THF vs. Water) [2]. Always compare pKa values measured in the same solvent for accurate predictions of reactivity.
- **The "Co-catalyst" Effect:** For reductive catalysis, the choice of reductant is not merely a source of electrons. As shown with Cp*₂Co, it can be directly involved in the mechanism by generating reactive PCET species, which can be leveraged to improve catalytic efficiency [1].

- **Predicting pKa Values:** Computational methods exist for predicting pKa. For anilinium cations, reliable predictions require quantum chemical calculations (e.g., CBS-QB3) with solvation models (SMD) and often the inclusion of explicit water molecules in the model to achieve accurate results [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Fe-Mediated Nitrogen Fixation with a Metallocene ... [pmc.ncbi.nlm.nih.gov]
2. Development of Methods for the Determination of pKa Values [pmc.ncbi.nlm.nih.gov]
3. Predicting pKa Values of Para-Substituted Aniline Radical ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Substituted Anilinium Triflate pKa & Catalytic Performance].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b6647606#anilinium-triflate-pka-comparison-substituted-aniliniums>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com